molecular formula C10H10O3 B3211064 Benzoic acid, 2-formyl-5-methyl-, methyl ester CAS No. 108293-46-5

Benzoic acid, 2-formyl-5-methyl-, methyl ester

Cat. No. B3211064
CAS RN: 108293-46-5
M. Wt: 178.18 g/mol
InChI Key: MOVONXOCJZZEKB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-formyl-5-methyl-, methyl ester is a chemical compound with the molecular formula C9H8O3 . It is also known by other names, including 2-formyl-5-methylbenzoic acid and o-formylbenzoic acid . This compound belongs to the class of aromatic carboxylic acids and esters.


Synthesis Analysis

The synthesis of 2-formyl-5-methyl-benzoic acid involves several methods, including formylation of the corresponding methylbenzoic acid or its derivatives. One common approach is the Vilsmeier–Haack reaction , where the methylbenzoic acid reacts with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the formylated product. The reaction proceeds via an acylation mechanism, resulting in the introduction of the formyl group at the desired position .


Molecular Structure Analysis

The molecular structure of 2-formyl-5-methyl-benzoic acid consists of a benzene ring with a formyl group (CHO) attached at the 2-position and a methyl group (CH3) at the 5-position . The ester functionality is represented by the methyl ester group (COOCH3) . The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .

Future Directions

: Sigma-Aldrich: 2-Formyl-5-methyl-benzoic acid : NIST Chemistry WebBook: Benzoic acid, 2-benzoyl-, methyl ester : NIST Chemistry WebBook: Benzoic acid, 2-hydroxy-5-methyl-, methyl ester : [SpectraBase: 5-Formyl

properties

IUPAC Name

methyl 2-formyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVONXOCJZZEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-5-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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